![molecular formula C28H19N B2984183 11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole CAS No. 1210469-44-5](/img/structure/B2984183.png)
11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-([1,1’-Biphenyl]-4-yl)-11H-benzo[a]carbazole is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons It features a benzo[a]carbazole core substituted with a biphenyl group at the 11th position
作用机制
Target of Action
The primary targets of 11-([1,1’-biphenyl]-4-yl)-11H-benzo[a]carbazole are optoelectronic devices and electrochemical transistors . These targets are crucial in the field of nanodevices and rechargeable batteries .
Mode of Action
The compound interacts with its targets by exhibiting excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . It can be electropolymerized in two different methods, resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .
Biochemical Pathways
The affected pathways involve the electropolymerization processes of carbazole and chemical polymerization of carbazole derivatives . The compound’s action leads to the generation of highly efficient materials for a wide range of optoelectronic applications .
Result of Action
The molecular and cellular effects of the compound’s action include the creation of materials with excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . These materials are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Carbazole compounds are known for their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They have been studied for more than 30 years due to their potential industrial applications in electroluminescent applications and light-emitting diodes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-([1,1’-biphenyl]-4-yl)-11H-benzo[a]carbazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbazole Core: Starting with a suitable precursor such as 9H-carbazole, the core structure is formed through cyclization reactions.
Biphenyl Substitution: The biphenyl group is introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated benzo[a]carbazole under palladium catalysis.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods: In an industrial setting, the production of 11-([1,1’-biphenyl]-4-yl)-11H-benzo[a]carbazole may involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common, where the biphenyl or carbazole rings can be functionalized with various substituents using reagents like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or alkylated benzo[a]carbazole derivatives.
Chemistry:
Organic Electronics: The compound’s conjugated structure makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: It is used in the development of high-performance polymers and conductive materials.
Biology and Medicine:
Pharmacology: Research is ongoing into its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Biological Probes: It can be used as a fluorescent probe in biological imaging due to its strong fluorescence.
Industry:
Dye and Pigment Industry: The compound’s vibrant color properties make it useful in the production of dyes and pigments.
Electronics: Its stability and electronic properties are leveraged in the manufacture of electronic components.
相似化合物的比较
Carbazole: The parent compound, which lacks the biphenyl substitution.
Polycarbazoles: Polymers derived from carbazole, used in similar applications but with different properties.
Indolocarbazoles: Compounds with an extended conjugated system, offering different electronic properties.
Uniqueness: 11-([1,1’-biphenyl]-4-yl)-11H-benzo[a]carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring precise electronic characteristics and stability.
By understanding the synthesis, reactions, applications, and mechanisms of 11-([1,1’-biphenyl]-4-yl)-11H-benzo[a]carbazole, researchers can better exploit its potential in various scientific and industrial fields.
属性
IUPAC Name |
11-(4-phenylphenyl)benzo[a]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N/c1-2-8-20(9-3-1)21-14-17-23(18-15-21)29-27-13-7-6-12-25(27)26-19-16-22-10-4-5-11-24(22)28(26)29/h1-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKLNKNECPLPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2984101.png)
methanone](/img/structure/B2984103.png)
![N-[(E)-(2-fluorophenyl)methylidene]-5-isoquinolinamine](/img/structure/B2984104.png)
![1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2984106.png)
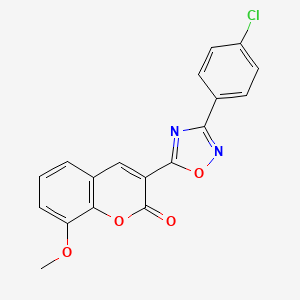
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide](/img/structure/B2984108.png)
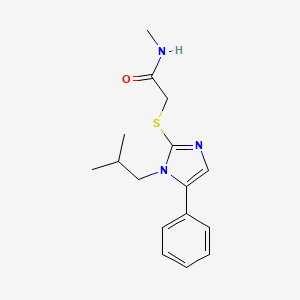
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B2984111.png)
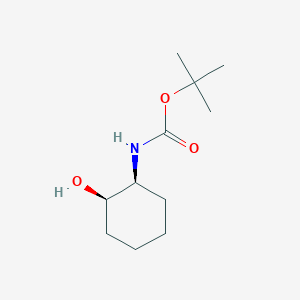
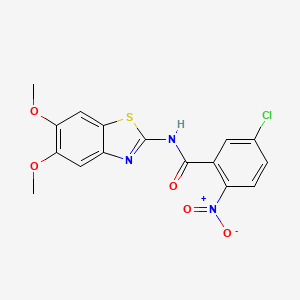
![2,3-Difluoro-N-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]pyridine-4-carboxamide](/img/structure/B2984118.png)
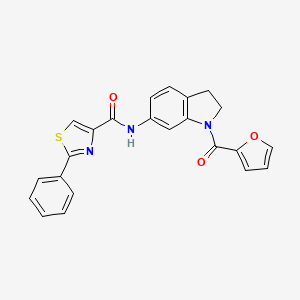
![3-(4-chlorophenyl)-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2984121.png)
![(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2984123.png)
